4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O3S2/c1-9-14(26-15(22-9)13-3-2-6-25-13)8-21-27(23,24)10-4-5-12(17)11(7-10)16(18,19)20/h2-7,21H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDGZHUIQWCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Fluoro group : Enhances biological activity and solubility.
- Furan ring : Known for its reactivity and biological significance.
- Thiazole moiety : Often associated with antimicrobial properties.
- Trifluoromethyl group : Imparts unique electronic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Thiazole Ring : Reaction of α-haloketones with thiourea under basic conditions.
- Introduction of the Furan Ring : Cyclization reactions involving suitable precursors.
- Sulfonamide Formation : Reaction with sulfonyl chlorides in the presence of a base.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown a minimum inhibitory concentration (MIC) of 7.8 µg/ml against various bacterial strains, including Staphylococcus species. This suggests potential therapeutic applications in treating bacterial infections.
Anticancer Activity
Research indicates that the compound may also possess anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, with specific IC50 values indicating its potency. For example, compounds within similar structural classes have shown IC50 values ranging from 1 to 50 µM against different cancer cell lines .
The mechanism of action for this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes critical for cellular proliferation and survival, such as histone deacetylases (HDACs) and other targets involved in cell signaling pathways.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells, contributing to its anticancer efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of benzenesulfonamides similar to our compound. Results showed that modifications to the sulfonamide group significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than 10 µg/ml against resistant bacterial strains.
Case Study 2: Anticancer Activity
In another investigation, a series of thiazole-containing compounds were screened for their anticancer potential against HepG2 liver cancer cells. The most potent compounds exhibited IC50 values below 10 µM, demonstrating significant growth inhibition and apoptosis induction .
Data Tables
| Activity Type | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | 4-fluoro-N... | 7.8 µg/ml | Staphylococcus spp. |
| Anticancer | Similar Thiazole Derivative | <10 µM | HepG2 (liver cancer) |
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics make it a promising scaffold for drug design, particularly in the development of therapeutics targeting bacterial infections and cancer.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess potent activity against various bacterial strains, suggesting that 4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide could be effective as an antimicrobial agent .
Anticancer Potential
Studies have highlighted the anticancer properties of similar thiazole-based compounds. The ability of these compounds to interact with specific molecular targets involved in cancer cell proliferation and apoptosis makes them candidates for further investigation in cancer therapy .
Biological Studies
The compound can be utilized to explore the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. This can provide insights into the mechanisms of action of potential drugs and their effects on cellular pathways.
Materials Science Applications
Beyond medicinal uses, this compound's unique electronic properties may facilitate its application in materials science.
Development of New Materials
The sulfonamide group provides opportunities for functionalization, which can lead to novel materials with specific electronic or optical properties. Such materials could be useful in the development of sensors or electronic devices.
Case Studies
Several studies have documented the synthesis and application of related compounds:
- Synthesis and Antimicrobial Testing : A study synthesized a series of thiazole derivatives and tested their antimicrobial activity against various pathogens. Results indicated that modifications to the thiazole ring enhanced antibacterial efficacy, supporting the notion that similar modifications could be applied to this compound for improved activity .
- Anticancer Activity Evaluation : Research on thiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity, suggesting potential pathways for optimizing this compound for similar applications .
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The benzenesulfonamide group undergoes hydrolysis and substitution reactions:
Key findings:
-
Hydrolysis occurs preferentially at the sulfonamide S-N bond under strong acidic conditions
-
Alkylation preserves the thiazole and trifluoromethyl groups while modifying biological activity
Thiazole Ring Modifications
The 2-(furan-2-yl)-4-methylthiazole moiety participates in characteristic heterocyclic reactions:
Structural analogs demonstrate:
-
Methyl oxidation alters electronic properties of the thiazole ring
-
Acylation improves metabolic stability in pharmacokinetic studies
Furan Ring Reactivity
The furan-2-yl substituent shows predictable aromatic electrophilic substitution:
| Reaction | Conditions | Regioselectivity | Byproducts | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (-10°C) | Predominant α-nitration (C5) | <5% β-isomer | |
| Sulfonation | SO₃/DCM (0°C) | C3-sulfonation | Requires strict temp control |
Key observations:
-
Electron-rich furan directs electrophiles to α-positions
-
Sulfonation products show enhanced hydrogen-bonding capacity
Trifluoromethyl Group Behavior
The CF₃ group participates in unique transformations:
Experimental data shows:
Comparison with Similar Compounds
Compound A : 2-Benzylthio-4-chloro-5-methyl-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide (Compound 28 in )
- Molecular Formula : C23H18ClF3N4O2S2
- Key Features :
- Comparison : The triazine core in Compound A may confer distinct electronic properties compared to the thiazole-furan system in the target compound. The absence of a furan ring and the presence of a benzylthio group could reduce metabolic stability but enhance π-π stacking interactions.
Compound B : 4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 338422-28-9, )
- Molecular Formula : C19H18ClFN4O2S2
- Key Features :
- Comparison: The triazole scaffold in Compound B offers different hydrogen-bonding capabilities compared to the thiazole-furan system.
Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9 in )
- General Formula : C20H14F2N3O2S2 (X = H, Cl, Br)
- Key Features :
Comparative Data Table
Key Research Findings
Synthetic Flexibility : Compounds with sulfonamide-heterocycle hybrids (e.g., thiazoles, triazoles) are typically synthesized via sequential nucleophilic substitutions and cyclization reactions, as seen in and . The target compound’s furan-thiazole system may require regioselective coupling steps to avoid byproducts .
Tautomerism vs.
Functional Group Impact : The trifluoromethyl group in the target compound and Compound A enhances hydrophobicity and resistance to oxidative metabolism, whereas the allyl group in Compound B introduces steric bulk that may affect target engagement .
Q & A
Q. What crystallographic techniques resolve polymorphism issues?
- Techniques : Screen 96 solvent conditions (e.g., vapor diffusion, slurry conversion) to isolate stable polymorphs. Analyze packing motifs via Mercury CSD to predict dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
